(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane

Asymmetric Hydroboration Chiral Synthesis Steric Selectivity

Selecting (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane (IpcBH2) over Ipc2BH or achiral boranes is critical for achieving enantioselectivity in sterically demanding asymmetric transformations. IpcBH2 uniquely hydroborates trans- and trisubstituted alkenes with high enantioselectivity (≥99% ee)—a reaction where bulkier Ipc2BH fails. It also serves as a chiral reducing agent for prochiral ketones and is the essential precursor to Ipc2BCl, which delivers 75–99% ee in β-amino ketone reductions. Procuring IpcBH2 ensures access to orthogonal stereochemical outcomes unattainable with other borane reagents.

Molecular Formula C10H17B
Molecular Weight 148.06 g/mol
Cat. No. B12284857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane
Molecular FormulaC10H17B
Molecular Weight148.06 g/mol
Structural Identifiers
SMILES[B]C1CC2CC(C1C)C2(C)C
InChIInChI=1S/C10H17B/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5H2,1-3H3
InChIKeyJOJBKYUGLWAPQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane: Procurement-Grade Chiral Borane for Asymmetric Synthesis


(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane, more commonly known as monoisopinocampheylborane or IpcBH2, is a chiral organoborane reagent with the molecular formula C10H19B and a molecular weight of 150.07 g/mol . It is a monoalkylborane derived from α-pinene, primarily utilized as a chiral hydroborating and reducing agent in asymmetric organic synthesis [1]. Unlike its bulkier counterpart diisopinocampheylborane (Ipc2BH), IpcBH2 possesses reduced steric bulk, enabling it to hydroborate more sterically demanding alkenes and reduce a distinct range of prochiral ketones [2].

Why (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane Cannot Be Replaced by Ipc2BH or Achiral Boranes


Substituting (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane (IpcBH2) with its close analog diisopinocampheylborane (Ipc2BH) or achiral boranes often leads to drastically different or failed stereochemical outcomes due to fundamental differences in steric bulk and reaction selectivity. IpcBH2 is specifically designed to hydroborate trans- and trisubstituted alkenes with high enantioselectivity, a feat Ipc2BH cannot accomplish due to its excessive steric hindrance [1]. Conversely, Ipc2BH is optimized for cis-alkenes [2]. Using achiral boranes such as BH3·THF or BH3·SMe2 provides no enantioselectivity, resulting in racemic mixtures and requiring subsequent chiral resolution steps. The selection of this specific reagent is therefore critical for achieving desired enantiomeric purity and yield in key asymmetric transformations.

Quantitative Differentiation of (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane: A Comparator-Based Evidence Guide


Substrate Scope Selectivity: IpcBH2 vs. Ipc2BH for Trans- vs. Cis-Alkenes

While diisopinocampheylborane (Ipc2BH) is ineffective for the hydroboration of trans- and trisubstituted alkenes due to steric constraints, monoisopinocampheylborane (IpcBH2) provides good to excellent enantioselectivity for these substrates [1]. This is a direct class-level inference based on decades of established synthetic methodology.

Asymmetric Hydroboration Chiral Synthesis Steric Selectivity

Comparative Performance in Asymmetric Reduction of Ketones: IpcBH2 vs. Achiral Borane

In the asymmetric reduction of representative prochiral ketones (RCOCH3, where R = Et, i-Pr, t-Bu, Ph), monoisopinocampheylborane (IpcBH2) achieves enantiomeric excess (ee) values ranging from 14% to 46.3%, consistently higher than those achieved with achiral boranes which yield 0% ee (racemic mixture) [1]. This is a cross-study comparable evidence.

Asymmetric Reduction Ketone Reduction Enantioselectivity

Comparative Performance in Asymmetric Reduction of β-Amino Ketones: IpcBH2 vs. Ipc2BCl

In the reduction of 2-amino acetophenones to β-amino alcohols, a direct comparison reveals a stark performance gap between monoisopinocampheylborane (IpcBH2)-derived reagents and diisopinocampheylchloroborane (Ipc2BCl). While Ipc2BH provides a modest enantiomeric excess (ee) of only 12-45%, Ipc2BCl achieves 75-99% ee [1]. This highlights the superior performance of the Ipc2BCl system, but importantly, this chloride derivative is synthesized directly from IpcBH2 [2].

Asymmetric Reduction β-Amino Alcohols Pharmaceutical Intermediates

Achievable Product Enantiopurity via IpcBH2-Mediated Hydroboration

Asymmetric hydroboration of alkenes with monoisopinocampheylborane (IpcBH2) yields chiral organoborane intermediates with enantiomeric purity of ≥99% ee [1]. These intermediates can be readily transformed into enantiomerically pure (≥99% ce) (Z)- and (E)-alkenes, demonstrating the reagent's capacity to install high stereochemical fidelity [1]. This is a class-level inference for the reagent's performance.

Asymmetric Hydroboration Enantiomeric Purity Chiral Building Blocks

Comparative Performance in Hydroboration of 1,1-Disubstituted Alkenes: IpcBH2 vs. 9-Borabicyclo[3.3.2]decane

For the challenging substrate class of 1,1-disubstituted alkenes, IpcBH2-derived products offer improved selectivity over its bulkier analog Ipc2BH. While Ipc2BH provides only 5% ee in the hydroboration of α-methylstyrene, the more modern reagent 9-borabicyclo[3.3.2]decane (1a) achieves 78% ee [1]. This highlights a significant performance gap where the Ipc-based system (and specifically IpcBH2 as a precursor) is a stepping stone to improved reagents.

Asymmetric Hydroboration 1,1-Disubstituted Alkenes Sterically Hindered Substrates

Commercial Availability and Purity of IpcBH2 vs. Ipc2BH

Both monoisopinocampheylborane (IpcBH2) and diisopinocampheylborane (Ipc2BH) are commercially available, but their purity and cost can differ. IpcBH2 is offered at purities of 98-99% ee [1], while Ipc2BH is also available at ≥99% ee . The choice may be driven by the specific synthetic requirement, as IpcBH2 is often the preferred starting material for generating other chiral boranes.

Chemical Procurement Reagent Purity Commercial Availability

Optimal Application Scenarios for (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane


Asymmetric Hydroboration of Trans- and Trisubstituted Alkenes

This is the primary and most proven application. IpcBH2 is uniquely suited for the enantioselective hydroboration of sterically demanding trans- and trisubstituted alkenes, a reaction where its bulkier analog Ipc2BH fails [1]. This transformation is a cornerstone for synthesizing chiral alcohols, amines, and other building blocks in pharmaceutical and agrochemical research. The high enantiopurity (≥99% ee) achievable makes it invaluable for late-stage functionalization.

Asymmetric Reduction of Prochiral Ketones to Chiral Alcohols

IpcBH2 serves as an effective chiral reducing agent for a range of prochiral ketones, delivering chiral alcohols with enantiomeric excesses up to 46.3% [2]. While not as high as some specialized reagents, this level of enantiocontrol is significant and often sufficient for early-stage medicinal chemistry and process development, especially when cost and availability are factors.

Precursor to High-Performance Chiral Reagents (e.g., Ipc2BCl)

A key industrial and research application is its use as a starting material to synthesize more potent chiral reagents. IpcBH2 is the direct precursor to diisopinocampheylchloroborane (Ipc2BCl), which exhibits dramatically higher enantioselectivity (75-99% ee vs. 12-45% ee) in the reduction of β-amino ketones [3]. This makes the procurement of IpcBH2 essential for labs and manufacturers aiming to access this advanced reagent class.

Synthesis of Enantiomerically Pure (Z)- and (E)-Alkenes

The organoborane intermediates generated from IpcBH2-mediated asymmetric hydroboration can be efficiently transformed into enantiomerically pure (≥99% ce) (Z)- and (E)-alkenes [4]. This provides a powerful and reliable route to chiral olefins, which are valuable synthons in total synthesis and materials science.

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